molecular formula C28H33N3O4S B422462 N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No.: B422462
M. Wt: 507.6g/mol
InChI Key: ILYGKKCJURHOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The unique structure of this compound, which includes a piperazine ring and a sulfonamide group, contributes to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 2-ethylphenylamine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antibacterial and antifungal agent.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine:

  • Potential therapeutic applications in treating bacterial and fungal infections.
  • Explored for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial and antifungal effects. Additionally, the piperazine ring may interact with neurotransmitter receptors, contributing to potential analgesic and anti-inflammatory activities.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-N-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
  • N-(2-ethylphenyl)-N-{2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings (e.g., methoxy, chloro, hydroxy) can significantly alter the compound’s chemical and biological properties.
  • Biological Activity: The methoxy group in the target compound may enhance its lipophilicity and membrane permeability, potentially increasing its biological activity compared to similar compounds with different substituents.
  • Reactivity: The different substituents can also affect the compound’s reactivity in various chemical reactions, influencing its synthesis and potential applications.

Properties

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6g/mol

IUPAC Name

N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H33N3O4S/c1-4-23-9-5-6-10-25(23)31(36(33,34)24-15-13-22(2)14-16-24)21-28(32)30-19-17-29(18-20-30)26-11-7-8-12-27(26)35-3/h5-16H,4,17-21H2,1-3H3

InChI Key

ILYGKKCJURHOIX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.